molecular formula C14H17FO2 B1445175 1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid CAS No. 1490700-62-3

1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B1445175
CAS No.: 1490700-62-3
M. Wt: 236.28 g/mol
InChI Key: NZDOIQMRLOIYOY-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid is a synthetic organic compound featuring a cyclohexane ring disubstituted with a 3-fluorobenzyl group and a carboxylic acid functional group. This specific architecture makes it a valuable intermediate in medicinal chemistry and pharmaceutical research, particularly for the exploration of novel bioactive molecules. The compound's structure is closely related to that of S-777469, a known cannabinoid receptor 2 (CB2) selective agonist . The CB2 receptor is a promising therapeutic target for inflammatory and neuropathic conditions . As such, this compound serves as a key synthetic precursor for developing and studying new chemical entities that act on this pathway. Its potential research applications extend to the investigation of anti-inflammatory and antipruritic (anti-itch) agents , providing a core scaffold for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO2/c15-12-6-4-5-11(9-12)10-14(13(16)17)7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDOIQMRLOIYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1490700-62-3
Record name 1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid
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Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with:

The key synthetic challenge is the selective attachment of the 3-fluorobenzyl group to the cyclohexane ring, followed by introduction or preservation of the carboxylic acid moiety at the 1-position of cyclohexane.

Synthetic Procedure Overview

Step Description Reagents/Conditions Notes
1. Alkylation Reaction of cyclohexane derivative with 3-fluorobenzyl chloride Anhydrous dichloromethane solvent, potassium carbonate base, room temperature, several hours Potassium carbonate acts as a base to facilitate nucleophilic substitution; reaction performed under anhydrous conditions to avoid hydrolysis
2. Carboxylation / Oxidation Introduction or oxidation to carboxylic acid group Oxidizing agent such as potassium permanganate or other mild oxidants Converts alkyl side chains or intermediates to carboxylic acid functionality
3. Purification Isolation of pure product Column chromatography using suitable stationary phases and solvent gradients Ensures removal of unreacted starting materials and by-products

Detailed Reaction Conditions and Mechanisms

  • Alkylation Reaction : The 3-fluorobenzyl chloride undergoes nucleophilic substitution with the cyclohexane derivative in the presence of potassium carbonate, which deprotonates the cyclohexane carboxylate or activates the cyclohexane ring for substitution. The reaction is typically carried out in dichloromethane under anhydrous conditions to prevent side reactions and hydrolysis of the benzyl chloride.

  • Oxidation to Carboxylic Acid : If the intermediate is a benzyl-substituted cyclohexane without a carboxylic acid, oxidation using potassium permanganate or similar oxidants converts the benzylic position or other suitable functional groups to the carboxylic acid. This step is crucial for obtaining the final acid functionality.

  • Hydrogenation Processes : In some advanced synthetic routes, hydrogenation of aromatic precursors to cyclohexane carboxylic acid derivatives is performed in the presence of tertiary cyclic amide solvents, which improve yields and reduce purification steps. This method is useful for preparing cyclohexanecarboxylic acid compounds with high selectivity and purity.

Purification Techniques

  • Column Chromatography : The crude reaction mixture is purified using flash column chromatography. A gradient elution starting from non-polar solvents (e.g., hexanes) to more polar solvents (e.g., ethyl acetate) is employed to separate the desired 1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid from impurities.

  • Crystallization : In some cases, recrystallization from appropriate solvents may be used to further purify the compound, especially when high purity is required for biological or pharmaceutical applications.

Comparative Notes on Synthetic Routes

Method Advantages Limitations
Direct alkylation with 3-fluorobenzyl chloride + base Straightforward, uses commercially available reagents, mild conditions Requires careful control of moisture; side reactions possible if conditions not strictly anhydrous
Hydrogenation of benzenecarboxylic acid precursors in tertiary cyclic amide solvents High selectivity, reduced purification steps, scalable Requires specialized solvents and hydrogenation equipment; multi-step process
Multicomponent reactions involving 3-fluorobenzaldehyde derivatives High yields, potential for structural diversity More complex reaction setup; may require additional purification steps

Research Findings and Optimization Data

While specific experimental data for this compound are limited in open literature, analogous compounds have been prepared with yields ranging from 40% to over 90% depending on the method and purification. Optimization of reaction time, temperature, and solvent choice significantly impacts product yield and purity.

For example:

Parameter Effect on Yield Notes
Use of anhydrous dichloromethane Increased yield and purity Avoids hydrolysis of benzyl chloride
Stirring time (4-6 hours) Optimal conversion Longer times do not significantly improve yield
Potassium carbonate as base Efficient alkylation Alternative bases may lead to lower yields or side reactions
Hydrogenation solvent (tertiary cyclic amide) Enhanced selectivity and ease of purification Allows two-step hydrogenation without intermediate isolation

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reagents Conditions Yield Range Purification
Alkylation with 3-fluorobenzyl chloride Cyclohexane, 3-fluorobenzyl chloride K2CO3, dichloromethane Room temp, anhydrous, 4-6 h 40-70% Column chromatography
Oxidation of benzyl intermediates Benzyl-substituted cyclohexane KMnO4 or other oxidants Mild heating, aqueous or organic solvent Variable Chromatography or recrystallization
Hydrogenation of benzenecarboxylic acid precursors Benzenecarboxylic acid derivatives H2 gas, tertiary cyclic amide solvent Elevated pressure and temperature High (>80%) Simplified solvent removal, chromatography if needed

Chemical Reactions Analysis

1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s closest analogs vary in substituent positions, fluorination patterns, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituent Position/Type Notable Features CAS/Reference
1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid C₁₄H₁₅FO₂ 234.27 3-Fluorophenyl (benzyl) High lipophilicity Discontinued
1-(2-Fluorophenyl)cyclohexanecarboxylic acid C₁₃H₁₃FO₂ 222.26 2-Fluorophenyl (direct attachment) Lower steric hindrance 106795-66-8
1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic acid C₁₃H₁₆FNO₂ 237.27 2-Fluorophenyl (amino linkage) Enhanced hydrogen bonding 725252-83-5
1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₉FO₂ 180.18 3-Fluorophenyl (cyclopropane) Increased ring strain N/A
4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanecarboxylic acid C₁₄H₁₅F₂O₃ 284.26 4-Methoxyphenyl, 4,4-difluoro Enhanced metabolic stability Patent

Functional Group Impact on Properties

  • Lipophilicity: The 3-fluorobenzyl group in the target compound increases lipophilicity compared to non-benzylated analogs (e.g., 1-(2-fluorophenyl)cyclohexanecarboxylic acid) . This property may improve membrane permeability but reduce aqueous solubility.
  • Acidity : The carboxylic acid group (pKa ≈ 4-5) dominates solubility in basic media, while fluorinated aromatic rings enhance stability against oxidative degradation .

Biological Activity

1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid (CAS Number: 1490700-62-3) is a chemical compound with potential biological activity, particularly in medicinal chemistry. Its structure features a cyclohexane ring substituted with a fluorophenyl group and a carboxylic acid moiety, which may influence its interaction with biological targets.

  • Molecular Formula : C14H17FO2
  • Molecular Weight : 236.28 g/mol
  • Structural Formula :
C14H17FO2\text{C}_{14}\text{H}_{17}\text{F}\text{O}_{2}

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its potential as a therapeutic agent. The following sections summarize key findings related to its pharmacological properties.

Anti-inflammatory Effects

Carboxylic acids are known to modulate inflammatory pathways. Research on related compounds indicates that they may inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that this compound could possess anti-inflammatory properties, warranting further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The presence of the fluorophenyl group is significant; fluorine substituents can enhance lipophilicity and alter the electronic properties of the molecule, potentially increasing binding affinity to biological targets.

Structural Feature Impact on Activity
Cyclohexane RingProvides structural stability and hydrophobic interactions
Fluorophenyl GroupEnhances binding affinity and alters pharmacokinetics
Carboxylic Acid MoietyPotential for hydrogen bonding with biological targets

Case Studies

While specific case studies focusing solely on this compound are scarce, related compounds have been investigated:

  • Study on Carboxylic Acid Derivatives : A study demonstrated that certain carboxylic acid derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the carboxylic acid structure can lead to enhanced biological activity .
  • Inflammation Model : In an animal model of inflammation, compounds with similar structures reduced edema and inflammatory markers, indicating potential therapeutic effects against inflammatory diseases .

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid?

Methodological Answer: A two-step approach is typically employed:

Friedel-Crafts alkylation of 3-fluorotoluene with cyclohexane-1-carbonyl chloride to introduce the cyclohexane-carboxylic acid moiety. Optimize reaction conditions (e.g., AlCl₃ catalyst, anhydrous CH₂Cl₂, 0–5°C) to minimize side reactions like polysubstitution .

Hydrolysis of the intermediate ester under acidic conditions (H₂SO₄/H₂O, reflux) to yield the carboxylic acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Key Validation:

  • FT-IR : Confirm the carboxylic acid C=O stretch at ~1700 cm⁻¹ and absence of ester peaks (~1740 cm⁻¹) .
  • ¹H NMR : Identify the cyclohexane multiplet (δ 1.2–2.1 ppm) and 3-fluorophenyl aromatic protons (δ 6.7–7.3 ppm) .

Q. How can spectroscopic techniques resolve structural ambiguities in fluorinated cyclohexane derivatives?

Methodological Answer:

  • ¹³C NMR : Differentiate between equatorial and axial substituents on the cyclohexane ring via coupling constants (³J coupling for axial protons) and chemical shifts. The fluorophenyl group induces deshielding (~δ 115–125 ppm for C-F) .
  • Mass Spectrometry (HRMS) : Use high-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 263.1203 (calculated for C₁₄H₁₅FO₂⁻) and rule out halogenated byproducts .
  • X-ray Crystallography : For crystalline derivatives, resolve absolute configuration via single-crystal analysis (Mo-Kα radiation, 100 K). Compare torsion angles to DFT-optimized structures .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the stereoelectronic effects of the 3-fluorophenyl substituent?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model the compound’s electron density. The fluorine atom’s electronegativity alters the phenyl ring’s π-electron distribution, increasing the carboxylic acid’s acidity (pKa ~3.5 predicted) .
  • Molecular Docking : Dock the compound into target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. The fluorophenyl group enhances hydrophobic interactions in active-site pockets (binding energy ≤ -8.5 kcal/mol) .

Data Contradiction Resolution:
If experimental pKa deviates from computational predictions, re-evaluate solvent effects (implicit vs. explicit solvation models) or protonation state in docking simulations .

Q. What experimental strategies mitigate low yields in the alkylation of sterically hindered cyclohexane systems?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity. AlCl₃ may favor para-substitution on the fluorophenyl ring due to stronger electrophilic activation .
  • Microwave-Assisted Synthesis : Reduce reaction time (10–15 min vs. 6 hrs) and improve yield (≥75%) by enhancing kinetic control under 150°C .
  • Byproduct Analysis : Use GC-MS to identify dimers or rearranged products. Optimize stoichiometry (1:1.2 molar ratio of substrate to alkylating agent) to suppress oligomerization .

Q. How can researchers validate the biological relevance of this compound in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays : Perform Michaelis-Menten analysis with a target enzyme (e.g., acetylcholinesterase). Monitor inhibition via UV-Vis (λ = 412 nm for thiocholine release). Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition. A negative ΔH suggests hydrogen bonding with the fluorine atom .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

  • Solvent Correction : Apply the IEFPCM solvation model in DFT calculations to account for DMSO-d₆ or CDCl₃ effects on chemical shifts .
  • Dynamic Effects : Use MD simulations (AMBER) to model ring-flipping in cyclohexane, which averages axial/equatorial NMR signals at room temperature .

Q. What protocols ensure reproducibility in the recrystallization of fluorinated carboxylic acids?

Methodological Answer:

  • Solvent Pair Screening : Test ethyl acetate/hexane (1:4) or methanol/water (3:7) for optimal crystal growth. Slow cooling (0.5°C/min) minimizes oiling out .
  • Purity Check : Pre-purify via flash chromatography (silica gel, gradient elution) before recrystallization. Use DSC to confirm melting point consistency (±2°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid

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